3-Oxo-2-propylpentanoic Acid Methyl Ester
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Overview
Description
This compound is characterized by its molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is typically found as a colorless to pale yellow oil and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-propylpentanoic Acid Methyl Ester can be achieved through various methods. One common approach involves the esterification of 3-oxo-2-propylpentanoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-propylpentanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2-propylpentanoic Acid Methyl Ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Oxopentanoic Acid Methyl Ester: Similar in structure but lacks the propyl group.
Valproic Acid: The parent compound from which 3-Oxo-2-propylpentanoic Acid Methyl Ester is derived.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 3-oxo-2-propylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-6-7(8(10)5-2)9(11)12-3/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEXGNFDHZQVFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.